N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine
Overview
Description
N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine is an organic compound with the molecular formula C14H20FNO It is characterized by the presence of a cyclohexanamine group attached to a 4-fluorophenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine typically involves the reaction of 4-fluorophenol with 2-bromoethylamine, followed by the introduction of the cyclohexanamine group. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: 4-fluorophenol reacts with 2-bromoethylamine in the presence of a base (e.g., potassium carbonate) to form 2-(4-fluorophenoxy)ethylamine.
Step 2: The resulting 2-(4-fluorophenoxy)ethylamine is then reacted with cyclohexanone under reductive amination conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the development of drugs targeting specific receptors or enzymes.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chlorophenoxy)ethyl)cyclohexanamine
- N-(2-(4-bromophenoxy)ethyl)cyclohexanamine
- N-(2-(4-methylphenoxy)ethyl)cyclohexanamine
Uniqueness
N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEJXSGEUGMWFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCOC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676366 | |
Record name | N-[2-(4-Fluorophenoxy)ethyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226168-13-3 | |
Record name | N-[2-(4-Fluorophenoxy)ethyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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